molecular formula C13H18ClNO3S B345271 1-(5-Chloro-2-methoxyphenyl)sulfonylazepane CAS No. 325810-81-9

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane

Cat. No.: B345271
CAS No.: 325810-81-9
M. Wt: 303.81g/mol
InChI Key: ABLNRKNTLXKLRC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane is an organic compound characterized by the presence of a sulfonyl group attached to an azepane ring, with a 5-chloro-2-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)sulfonylazepane typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with azepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide or sulfide derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone, sulfoxide, sulfide derivatives, and various substituted phenyl derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane has been investigated for its potential as an antimicrobial agent. The compound's structure allows it to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as an alternative treatment option, especially in the face of rising antibiotic resistance.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This suggests its potential therapeutic role in managing inflammatory conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption of this compound is favorable, with peak plasma concentrations achieved within hours post-administration. The elimination half-life is estimated at approximately 6 hours, supporting its potential for therapeutic use.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The chlorine and methoxy substituents on the phenyl ring can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methylphenyl)sulfonylazepane
  • 1-(5-Chloro-2-ethoxyphenyl)sulfonylazepane
  • 1-(5-Chloro-2-fluorophenyl)sulfonylazepane

Uniqueness

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, with a molecular formula of C_{12}H_{14ClNO_3S. The synthesis typically involves the following steps:

  • Formation of the Sulfonamide Linkage : The sulfonyl chloride is reacted with an amine to form the sulfonamide.
  • Cyclization : The azepane ring is formed through cyclization reactions involving appropriate precursors.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, sulfonamides have been shown to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

This compound likely exerts its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : By mimicking PABA, it inhibits dihydropteroate synthase, crucial for bacterial folate synthesis.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways involved in inflammation, thereby reducing cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicitySelective toxicity against cancer cells

Case Study: Antimicrobial Activity

A study conducted on various sulfonamide derivatives found that those with similar structures to this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating strong efficacy .

Case Study: Anti-inflammatory Mechanisms

In another investigation, the compound was tested in a mouse model of inflammation. Results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLNRKNTLXKLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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